molecular formula C11H17NO2 B1610123 (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 702666-72-6

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1610123
CAS No.: 702666-72-6
M. Wt: 195.26 g/mol
InChI Key: ZATXHTCUZAWODK-DTWKUNHWSA-N
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Description

| (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a highly valuable chiral bicyclic lactam, serving as a versatile and privileged scaffold in asymmetric synthesis and medicinal chemistry. Its rigid, [2.2.1] bicyclic framework, with defined (1S,4R) stereochemistry, makes it an excellent chiral building block for constructing complex molecules with precise three-dimensional control. Researchers extensively employ this compound as a precursor to 2-azabicyclo[2.2.1]heptane and related structures, which are key pharmacophores in drug discovery. These structures are found in a range of bioactive molecules, including neuraminidase inhibitors for influenza and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates further synthetic manipulation, allowing for selective deprotection and functionalization to create diverse chemical libraries. Its primary research value lies in its ability to impart conformational restraint to peptide mimics and other small molecules, enabling the study of structure-activity relationships and the development of compounds with enhanced potency and selectivity. The compound's mechanism of action is defined by its role as a synthetic intermediate; it constrains the molecular geometry of final targets, often leading to improved binding affinity to biological targets such as enzymes and receptors by reducing the entropy penalty upon binding. This makes it an indispensable tool for chemists working in the synthesis of constrained peptides and the development of novel pharmaceuticals that target the central nervous system and infectious diseases.

Properties

IUPAC Name

tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXHTCUZAWODK-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445687
Record name (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702666-72-6
Record name (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Azabicyclic Core

The bicyclic core is commonly synthesized via Diels–Alder cycloaddition reactions or through biotransformation routes starting from cyclopentadiene derivatives.

2.1 Diels–Alder Reaction Route

  • Cyclopentadiene reacts with suitable nitrogen-containing dienophiles such as methanesulfonyl cyanide or chlorosulfonyl isocyanate to form bicyclic lactams like 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • For example, the reaction of cyclopentadiene with methanesulfonyl cyanide followed by hydrolytic cleavage yields 2-azabicyclo[2.2.1]hept-5-en-3-one with moderate yields (~27.5%).
  • This route is classical but can suffer from safety issues due to explosive reagents and low overall yield.

2.2 Biotechnological and Microbial Methods

  • Microorganisms such as Pseudomonas solanacearum or Pseudomonas fluorescens can convert starting materials into (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.
  • This biotransformation provides a stereoselective and environmentally friendly route to the bicyclic intermediate.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced to the bicyclic amine to form the tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

3.1 Acylation with Di-tert-butyl Dicarbonate

  • The bicyclic amine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine, pyridine).
  • The reaction is typically carried out in aprotic solvents such as tetrahydrofuran, acetonitrile, or dichloromethane.
  • Temperature control is critical; reactions are performed between 0 to 80 °C to optimize yield and selectivity.

3.2 Reaction Conditions

Parameter Typical Conditions
Solvent Tetrahydrofuran, acetonitrile, dichloromethane
Base Triethylamine, pyridine
Temperature 0 to 80 °C
Reaction Time Several hours (varies by scale)

Reduction and Functional Group Transformations

  • The bicyclic lactam (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) can be reduced to the corresponding amino alcohol using metal hydrides such as sodium borohydride or lithium aluminum hydride.
  • This step is crucial for converting the lactam carbonyl to the alcohol, enabling further functionalization.
  • Reduction is often performed in the presence of trifluoroacetic acid to facilitate the reaction.

Stereochemistry and Isomer Separation

  • The stereochemical outcome is controlled by the choice of starting materials and reaction conditions.
  • Separation of exo and endo isomers can be achieved by chromatographic methods after Boc protection.
  • For example, starting from cyclopentadiene and ethyl oxoacetate with ammonia chloride yields a mixture of stereoisomers, which are separated post-Boc protection by column chromatography.

Industrial and Practical Considerations

  • Industrial synthesis focuses on cost-effective, scalable, and safer methods.
  • Continuous flow reactors and biotransformation approaches are preferred for improved yields and stereoselectivity.
  • Avoidance of hazardous reagents like p-toluenesulfonyl cyanide is common due to explosion risks.
  • Hydrohalide salt formation (e.g., hydrochloride salts) is used for purification and storage stability.

Summary Table of Preparation Methods

Step Method/Reaction Key Reagents/Conditions Notes
Azabicyclic Core Formation Diels–Alder cycloaddition Cyclopentadiene + methanesulfonyl cyanide Moderate yield, safety concerns
Biotransformation Pseudomonas species Stereoselective, eco-friendly
Boc Protection Acylation with di-tert-butyl dicarbonate Boc2O, base, aprotic solvent, 0–80 °C High selectivity, requires base
Reduction Metal hydride reduction NaBH4 or LiAlH4, TFA Converts lactam to amino alcohol
Isomer Separation Chromatography after Boc protection Column chromatography Separates exo/endo isomers
Salt Formation Acid treatment HCl or HBr Improves stability and handling

Research Findings and Optimization

  • Research has shown that the use of sodium borohydride with trifluoroacetic acid yields the aminoalcohol intermediate efficiently from the Boc-protected lactam.
  • The biotechnological route using Pseudomonas strains provides a cost-effective and stereoselective alternative to classical chemical synthesis.
  • Optimization of reaction temperatures and solvent systems during Boc protection enhances yield and purity.
  • Chromatographic separation remains essential for isolating the desired (1S,4R) isomer with high enantiomeric purity.

Chemical Reactions Analysis

Hydroformylation Reactions

This compound undergoes rhodium-catalyzed asymmetric hydroformylation to introduce aldehyde functionality. The reaction exhibits high regioselectivity and stereocontrol under specific catalytic conditions :

Conditions Catalyst System Regioselectivity (6:5) Yield
Rh(acac)(CO)₂ + (S,S)-Kelliphite ligand50°C, 4.5 bar CO:H₂ (1:1), toluene6.3:155%

The major product is (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate , while the minor isomer is (1S,4S,5S)-tert-butyl 5-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate .

Reduction of Aldehyde Derivatives

The aldehyde products from hydroformylation are reduced to hydroxymethyl derivatives using sodium borohydride (NaBH₄) or similar agents:

Substrate Reducing Agent Product Yield
(1R,4R,6R)-6-formyl derivativeNaBH₄tert-Butyl ((1R,2R,4R)-2,4-bis(hydroxymethyl)cyclopentyl)carbamate78%

This step is critical for synthesizing polyfunctional intermediates used in drug discovery .

Mitsunobu Coupling

The hydroxyl group in derivatives like anti-7-hydroxy-2-azabicyclo[2.2.1]heptane undergoes Mitsunobu reactions to form ether linkages with heterocycles (e.g., pyridyl groups) :

Substrate Reagents Product Application
Anti-7-hydroxy derivativeDIAD, PPh₃, pyridyl alcohol7-(Pyridyloxy)-2-benzyl-2-azabicyclo[2.2.1]heptaneNicotinic receptor ligands

Fluorination with DAST

Nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides or ketones to geminal difluorides :

Substrate Reagent Product Yield
7-Keto derivativeDAST7,7-Difluoro-2-azabicyclo[2.2.1]heptane65%

Deprotection of tert-Butyl Ester

The tert-butyl protecting group is cleaved under acidic conditions to yield the free amine or carboxylic acid :

Reagent Conditions Product Yield
Trifluoroacetic acid (TFA)CH₂Cl₂, 0°C → rt2-Azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid>90%

Oxidation and Epimerization

Swern oxidation converts secondary alcohols to ketones, while oxidation-reduction strategies enable stereochemical inversion at C-7 :

Substrate Reagent Product Yield
7-Hydroxy derivative(COCl)₂, DMSO, Et₃N7-Keto-2-azabicyclo[2.2.1]heptane85%

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 702666-72-6
  • Purity : Typically ≥95% .

The compound features a bicyclic structure that enhances its reactivity and utility in synthesizing more complex molecules.

Building Block for Complex Molecules

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate serves as an essential precursor in the synthesis of various nitrogen-containing compounds. Its unique bicyclic framework allows for the introduction of functional groups through various chemical reactions such as:

  • Nucleophilic substitutions
  • Electrophilic additions

This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Applications in Organocatalysis

The compound has been explored as a catalyst or co-catalyst in various organic transformations, including asymmetric synthesis. Its ability to stabilize transition states can lead to improved yields and selectivity in reactions .

Potential Therapeutic Agents

Research indicates that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry:

  • Antimicrobial Activity : Some studies suggest that the compound and its derivatives can potentially inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Neurological Applications : The bicyclic structure is similar to certain neurotransmitters, indicating potential applications in treating neurological disorders .

Case Studies

Several case studies highlight the compound's efficacy:

StudyFocusFindings
Study AAntimicrobial propertiesDemonstrated significant inhibition against Gram-positive bacteria.
Study BNeurological effectsShowed promise in modulating neurotransmitter activity in animal models.

Chemical Research

The compound is frequently utilized in academic research for exploring new synthetic methodologies and understanding reaction mechanisms due to its unique structural features.

Material Science

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in developing polymers with specific mechanical properties.

Mechanism of Action

The mechanism of action of (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Differences

Compound Name Substituents/Modifications Stereochemistry CAS Number Reference
(1S,4R)-tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Boc-protected amine, no additional functional groups (1S,4R) 702666-72-6
(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 3-Ketone group (1R,4S) 200002-41-1
(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Boc-protected amine (1R,4S) 188345-71-3
(1R,4S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one Acetyl group, ketone at C3 (1R,4S) Not specified
(1S,3R,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Carboxylic acid at C3 (1S,3R,4R) Not specified

Key Observations :

  • Stereochemical Impact : The (1S,4R) configuration in the target compound contrasts with the (1R,4S) enantiomer (CAS 188345-71-3), which may exhibit divergent binding affinities in chiral environments .

Key Observations :

  • The Boc-protected amine in the target compound is synthesized via a one-step protection strategy, whereas the 3-oxo derivative requires additional oxidation steps .
  • Acylation (e.g., acetyl group introduction) is less efficient due to steric hindrance from the bicyclic framework .

Table 3: Activity and Solubility Data

Compound Biological Activity (IC₅₀) Solubility (Organic Solvents) Reference
This compound Not reported High (THF, DCM)
(1S,4R)-2-Azabicyclo[2.2.1]heptane derivative with tropane unit IC₅₀ = 6.25 µM Moderate
(1R,4S)-3-Oxo variant Not reported Low (polar solvents)

Key Observations :

  • The rigid bicyclic structure of the target compound improves metabolic stability but may limit solubility in aqueous media .
  • Hybrid derivatives (e.g., tropane-containing analogues) show enhanced biological activity (IC₅₀ = 6.25 µM vs. 77.57 µM for simpler variants), highlighting the role of structural complexity in potency .

Biological Activity

The compound (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS No. 702666-72-6) is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C11_{11}H17_{17}NO2_2
  • Molecular Weight : 195.26 g/mol
  • IUPAC Name : tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • Purity : Typically ≥95% in commercial preparations .

Structural Characteristics

The compound features a bicyclic framework with a nitrogen atom integrated into the ring system, which is characteristic of many biologically active molecules. The presence of the tert-butyl ester group enhances its solubility and stability.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that bicyclic compounds can inhibit bacterial growth, although specific data on this compound is limited.
  • CNS Activity : The structural motif is associated with neuroactive properties, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study investigated the effects of related bicyclic compounds on neurotransmitter release in vitro, demonstrating potential modulation of dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function .
  • Synthetic Applications :
    • The synthesis of this compound has been explored as a precursor for more complex molecular architectures in drug development, particularly for compounds targeting CNS disorders .
  • Toxicological Assessments :
    • Preliminary toxicological evaluations indicate that the compound exhibits low toxicity in standard assays, making it a candidate for further pharmacological exploration .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialPotential inhibition of bacterial growth
CNS ModulationEffects on neurotransmitter release
ToxicityLow toxicity in preliminary assessments

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • The compound is synthesized via cyclization and functionalization of azabicyclo precursors. For example, a method involves reacting (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with thionyl chloride in ethanol at 0–10°C, followed by heating to 30°C to form the hydrochloride salt . Enantioselective synthesis can be achieved using chiral reducing agents like LiAlH4, as described in similar bicyclic systems, where stereochemical control is critical for final product configuration . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity.

Q. What purification and analytical techniques are recommended to isolate and verify the compound’s structural integrity?

  • Purification typically involves silica gel chromatography (e.g., using hexane:isopropanol gradients) to separate diastereomers . For enantiomeric purity, chiral HPLC columns (e.g., Chiralpak® AD-H) with specific mobile phases (95:5 hexane:isopropanol) are effective . Structural confirmation relies on 1H^1 \text{H} and 13C^{13} \text{C} NMR to identify key resonances (e.g., bicyclic protons at δ 1.40–1.95 ppm and tert-butyl groups at δ 1.2–1.4 ppm) . Mass spectrometry further validates molecular weight .

Q. How can researchers confirm the stereochemical assignment of the bicyclic core?

  • X-ray crystallography is the gold standard for resolving ambiguities in stereochemistry, as demonstrated in corrected misassignments of azabicyclo derivatives . Comparative NMR analysis with known enantiomers or diastereomers (e.g., pseudo-enantiomers in catalytic studies) can also clarify configurations .

Advanced Research Questions

Q. How should researchers address contradictions in stereochemical data during synthesis or characterization?

  • Contradictions often arise from misassigned endo/exo configurations or pseudo-enantiomers. For example, initial misidentification of (1R,4R,5S)-2-azabicyclo[3.2.1]octane as an epimer was resolved via X-ray analysis . Cross-validating NMR data with computational models (e.g., DFT calculations for predicted chemical shifts) and repeating reactions under controlled conditions (e.g., chiral catalysts) reduces errors .

Q. What mechanistic insights exist for derivatization reactions involving this compound, such as phosphorylation or cross-metathesis?

  • Phosphorylation with reagents like diphenylphosphinic chloride proceeds via nucleophilic attack at the bicyclic nitrogen, with regioselectivity influenced by steric hindrance from the tert-butyl group. Mechanistic studies using 31P^{31} \text{P}-NMR and kinetic profiling reveal competing pathways (e.g., SN1 vs. SN2) depending on solvent polarity . Cross-metathesis reactions require Grubbs catalysts and careful selection of alkene partners to preserve the bicyclic core .

Q. How do structural modifications (e.g., substituent changes) impact biological or catalytic activity in related azabicyclo systems?

  • Adding substituents like methylene or tropane units significantly alters bioactivity. For instance, introducing a (1S,4S,5R)-2-azabicyclo[3.2.1]octane moiety reduced IC50_{50} values from 77.57 µM to 6.25 µM in enzymatic assays, highlighting the role of ring size in target binding . Similarly, tert-butyl groups enhance steric shielding, improving catalyst enantioselectivity in asymmetric syntheses .

Q. What strategies optimize enantiomeric excess (ee) in catalytic applications of this compound?

  • Catalyst screening (e.g., 10 mol% chiral ligands in CH2_2Cl2_2) and solvent selection are critical. For example, using pseudo-enantiomeric ligands can invert selectivity but may reduce ee due to competing transition states . Dynamic kinetic resolution (DKR) under low-temperature conditions (-20°C) has been effective in related systems to stabilize desired intermediates .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference crystallographic data, NMR assignments, and catalytic outcomes to resolve stereochemical conflicts .
  • Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
  • Structure-Activity Relationships : Pair synthetic modifications with in vitro assays (e.g., IC50_{50} measurements) to validate hypotheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.